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Compound of Interest

Compound Name: Zapnometinib

Cat. No.: B020477

Zapnometinib targets the host cell's RaffMEK/ERK signaling pathway, a critical cascade for
the replication of numerous RNA viruses, including influenza, SARS-CoV-2, and respiratory
syncytial virus (RSV).[1][2][4] By inhibiting MEK, Zapnometinib blocks the nuclear export of
viral ribonucleoprotein complexes, which is essential for the assembly of new, functional virus
particles. This action effectively reduces the viral load in the body.[1]

Simultaneously, MEK inhibition downregulates the production of pro-inflammatory cytokines
and chemokines (e.g., TNF-a, IL-1B, IL-8, MCP-1), mitigating the risk of a "cytokine storm"—an
excessive immune response that leads to severe lung damage and other complications in
severe viral infections.[1][2][5] This dual antiviral and immunomodulatory effect is a key
differentiator from many existing antiviral therapies.[6]
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Zapnometinib's dual-action mechanism of action.

Clinical Trial Results: The RESPIRE Study
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The primary clinical evidence for Zapnometinib comes from the RESPIRE trial
(NCT04776044), a Phase 2, randomized, double-blind, placebo-controlled study evaluating its
efficacy and safety in hospitalized adult patients with moderate to severe COVID-19.[3][7]

Suantitati trom the RES hase 2 Trial

. Zapnometinib Odds Ratio (OR) /
Metric Placebo (n=51)
(n=50) p-value
Primary Endpoint:
o . OR 1.54 [95% CI
Improved Clinical Higher odds of Lower odds of
_ _ _ 0.72-3.33]; p=0.26[3]
Severity Status (CSS)  improvement improvement 7]
at Day 15
Subgroup: Severe OR 2.57 [95% CI
Disease at Baseline - - 0.76-8.88]; p=0.13[3]
(Css) [7]
Subgroup: Non- OR 2.36 [95% CI
Omicron Variants - - 0.85-6.71]; p=0.10[3]
(CSsS) [7]
_ _ Similar frequency and
Adverse Events (AEs) 20 patients (39.2%) 18 patients (34.6%) ) ]
intensity[3][7]
None considered
Deaths 1 patient 2 patients related to study

drug[3][7]

Note: The RESPIRE trial was terminated early due to recruitment challenges as the Omicron
variant emerged, leading to fewer hospitalizations. The primary endpoint was not met with
statistical significance in the overall population, but clinically relevant trends for improvement
were observed, particularly in patients with more severe disease and those infected with pre-
Omicron variants.[2][3]

Comparative Analysis with Alternative Therapies

Zapnometinib's host-targeting mechanism offers a distinct profile compared to direct-acting
antivirals (DAAs) and other immunomodulators used in treating severe respiratory viral
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infections. A key advantage is a potentially higher barrier to viral resistance, as it targets a

stable host pathway rather than mutable viral proteins.[3]
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Experimental Protocols and Workflows

RESPIRE Phase 2 Trial Protocol
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The RESPIRE study was designed to rigorously assess the efficacy and safety of
Zapnometinib in a real-world clinical setting for hospitalized COVID-19 patients.

e Study Design: A randomized, double-blind, placebo-controlled, multi-center, proof-of-concept
Phase 2 trial.[3][7]

o Patient Population: Hospitalized adults with moderate or severe COVID-19. Patients
requiring ICU admission or mechanical ventilation at screening were excluded.[7]

¢ Intervention:

o Zapnometinib Group: 900 mg oral dose on Day 1, followed by 600 mg once daily on
Days 2 through 6.[4][10]

o Placebo Group: Matching placebo on the same schedule.[4][10]
o Both groups received standard of care.[4]

e Primary Endpoint: Clinical Severity Status (CSS) on Day 15, measured on a 7-point ordinal
scale as recommended by the WHO.[4][10]

e Secondary Endpoints: Included time to hospital discharge, changes in clinical signs and
symptoms, and other safety and clinical parameters.[4][10]

o Follow-up: All patients were monitored for 90 days.[4]
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Workflow of the RESPIRE Phase 2 clinical trial.

Preclinical and Synergistic Potential
Animal Model Data

Preclinical studies in animal models support the findings from the RESPIRE trial. In a Syrian
hamster model of SARS-CoV-2 infection, Zapnometinib treatment led to a significant reduction
in viral load and alleviated lung pathology.[5] Furthermore, in an acute lung injury mouse
model, the drug demonstrated its immunomodulatory effect by decreasing pro-inflammatory
cytokines and chemokines.[5][11]

Synergistic Effects with Direct-Acting Antivirals

In vitro studies have shown that Zapnometinib acts synergistically when combined with direct-
acting antivirals (DAAs).[9] Combinations with viral polymerase inhibitors (Molnupiravir,
Remdesivir) and protease inhibitors (Nirmatrelvir, Ritonavir) resulted in a greater antiviral effect
than the sum of the individual drugs.[8][12][13] This suggests that a combination therapy
approach could be a powerful strategy, potentially allowing for lower doses of each drug, which
could reduce side effects and further decrease the risk of resistance.[8]

Conclusion

Zapnometinib represents an innovative, host-targeted approach to treating severe RNA virus
infections. Its dual mechanism—inhibiting viral replication and controlling hyperinflammation—
addresses two critical aspects of disease pathology. While the Phase 2 RESPIRE trial did not
meet its primary endpoint with statistical significance in the full study population, it provided a
clear proof-of-concept, showing clinically relevant trends toward efficacy in patients with severe
COVID-19 and a favorable safety profile.[2][3][7] The strong preclinical data and its synergistic
potential with other antivirals further underscore its promise.[5][9] Further clinical studies are
necessary to confirm these findings, but Zapnometinib stands as a strong candidate for
development as a broad-spectrum therapeutic for severe respiratory infections, including
seasonal influenza and future pandemic threats.[3]

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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